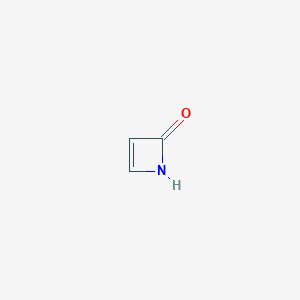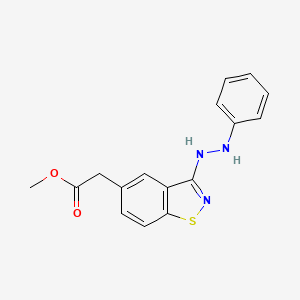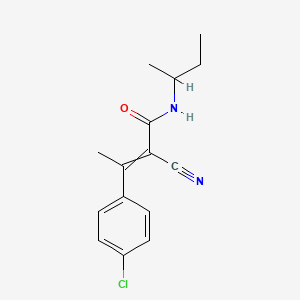![molecular formula C28H28O3Si B14339451 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol CAS No. 106848-59-3](/img/structure/B14339451.png)
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol is a compound that features a silyl group attached to a propanol backbone with two phenoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol typically involves the reaction of a silyl chloride with a suitable alcohol under basic conditions. For instance, the reaction of methyl(diphenyl)silyl chloride with 1,3-diphenoxypropan-2-ol in the presence of a base like imidazole or pyridine can yield the desired product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at moderate temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The silyl group can be reduced to a silane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophiles like alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a silane derivative.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and coatings due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol involves its interaction with various molecular targets. The silyl group can form stable complexes with nucleophiles, making it useful as a protecting group in organic synthesis. Additionally, the phenoxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and binding properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl ethers: Similar protecting groups for alcohols but with different steric and electronic properties.
Trimethylsilyl ethers: Less stable compared to 1-[Methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol but commonly used in organic synthesis.
tert-Butyldiphenylsilyl ethers: More stable under acidic conditions and used for selective protection of primary hydroxyl groups.
Uniqueness
This compound is unique due to its combination of a silyl group with phenoxy substituents, providing a balance of stability and reactivity. This makes it a versatile compound for various applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
106848-59-3 |
|---|---|
Formule moléculaire |
C28H28O3Si |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
1-[methyl(diphenyl)silyl]-1,3-diphenoxypropan-2-ol |
InChI |
InChI=1S/C28H28O3Si/c1-32(25-18-10-4-11-19-25,26-20-12-5-13-21-26)28(31-24-16-8-3-9-17-24)27(29)22-30-23-14-6-2-7-15-23/h2-21,27-29H,22H2,1H3 |
Clé InChI |
ZNDUIOQKDVMBEU-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C(COC3=CC=CC=C3)O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methoxy-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14339380.png)
![Dimethyl methyl[(2-oxocyclohexyl)methyl]propanedioate](/img/structure/B14339386.png)

![N-benzylbenzo[cd]indol-2-amine](/img/structure/B14339402.png)


![6-Methoxy-1,5,8-trimethylnaphtho[2,1-B]furan](/img/structure/B14339431.png)





